molecular formula C15H14N2O B14419767 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one CAS No. 87205-04-7

8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Katalognummer: B14419767
CAS-Nummer: 87205-04-7
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: IZKLIHREMOSFSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Wirkmechanismus

The mechanism of action of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Lacks the methyl group at the 8-position.

    8-Methyl-2-phenylquinoline: Similar structure but with a different ring system.

Uniqueness

8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one’s unique structural features, such as the methyl group at the 8-position, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

87205-04-7

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1-one

InChI

InChI=1S/C15H14N2O/c1-11-14-12(7-9-16-11)8-10-17(15(14)18)13-5-3-2-4-6-13/h2-7,9H,8,10H2,1H3

InChI-Schlüssel

IZKLIHREMOSFSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC2=C1C(=O)N(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.